molecular formula C24H16F3NO4 B4750604 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide

2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B4750604
M. Wt: 439.4 g/mol
InChI Key: APLUIAUBYFDSEF-UHFFFAOYSA-N
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Description

2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Properties

IUPAC Name

2-(2-oxo-4-phenylchromen-7-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3NO4/c25-24(26,27)19-8-4-5-9-20(19)28-22(29)14-31-16-10-11-17-18(15-6-2-1-3-7-15)13-23(30)32-21(17)12-16/h1-13H,14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLUIAUBYFDSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, such as sodium ethoxide, followed by cyclization.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.

    Formation of the Acetamide Moiety: The acetamide moiety can be introduced by reacting the intermediate with chloroacetyl chloride in the presence of a base, such as triethylamine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Trifluoromethyl iodide, potassium carbonate, dimethyl sulfoxide, and acetonitrile.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition, protein-ligand interactions, and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases or proteases, by binding to their active sites and preventing substrate binding. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetic acid
  • 2-((6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoic acid
  • 4-methyl-2-oxo-2H-chromen-7-yl isonicotinate

Uniqueness

2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in drug discovery and development, as it can enhance the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide

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